cis-1-Boc-3,4-diaminopyrrolidine
Description
The exact mass of the compound cis-1-Boc-3,4-diaminopyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality cis-1-Boc-3,4-diaminopyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1-Boc-3,4-diaminopyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRNGKMXMQTQR-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945217-60-7 | |
| Record name | rac-tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of cis-1-Boc-3,4-diaminopyrrolidine: Strategies and Methodologies for Drug Discovery Professionals
Introduction: The Significance of the cis-1-Boc-3,4-diaminopyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Among its many derivatives, cis-1-Boc-3,4-diaminopyrrolidine has emerged as a critical building block, particularly in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. The precise cis-stereochemistry of the two amino groups at the 3 and 4 positions is often paramount for potent and selective biological activity. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable intermediate, with a focus on stereocontrol, efficiency, and practical applicability for researchers in the pharmaceutical sciences.
Strategic Approaches to Stereocontrol: A Comparative Overview
The synthesis of cis-1-Boc-3,4-diaminopyrrolidine presents the central challenge of controlling the relative and absolute stereochemistry of the two vicinal amino groups. Several distinct strategies have been developed to address this, each with its own merits and limitations. The choice of a particular route will often depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific stereoisomer required.
| Synthetic Strategy | Key Transformation | Stereocontrol | Typical Starting Materials | Advantages | Challenges |
| Enantioselective 1,3-Dipolar Cycloaddition | Silver-catalyzed [3+2] cycloaddition | Chiral ligand-metal complex | Imino esters, (Z)-nitroalkenes | Direct formation of the pyrrolidine ring with high enantioselectivity. | Requires specialized chiral ligands and careful optimization of reaction conditions. |
| Chiral Pool Synthesis | Derivatization of a chiral starting material | Inherited from the starting material | L-tartaric acid | Readily available and inexpensive chiral source. | Can involve multiple steps and protecting group manipulations. |
| Diastereoselective Reduction | Catalytic hydrogenation or hydride reduction | Substrate or reagent control | Substituted pyrroles or pyrrolines | Can be highly efficient and scalable. | Requires a suitable precursor with existing stereocenters or directing groups. |
Methodology 1: Enantioselective 1,3-Dipolar Cycloaddition
This modern and elegant approach constructs the pyrrolidine ring with inherent control of the cis-stereochemistry and high enantioselectivity. The key step is a silver-catalyzed [3+2] cycloaddition between an azomethine ylide and a dipolarophile.[2][3]
Causality of Stereoselectivity
The stereochemical outcome of the 1,3-dipolar cycloaddition is dictated by the chiral ligand coordinated to the silver catalyst. The chiral environment of the metal-ligand complex directs the facial approach of the dipolarophile to the azomethine ylide, leading to the preferential formation of one enantiomer of the cycloadduct. The cis-stereochemistry of the final product is a direct consequence of the concerted nature of the cycloaddition reaction, where the substituents on the dipolarophile maintain their relative stereochemistry in the resulting pyrrolidine ring.
Experimental Workflow
The synthesis commences with the in situ generation of an azomethine ylide from an imino ester. This is followed by the silver-catalyzed cycloaddition with a (Z)-nitroalkene bearing a masked amino group. The resulting nitro-substituted pyrrolidine is then subjected to reduction to afford the desired cis-diamine.
Caption: Workflow for the enantioselective 1,3-dipolar cycloaddition route.
Detailed Experimental Protocol
Step 1: Synthesis of the Pyrrolidine Intermediate via Cycloaddition [4][5]
-
To a solution of the chiral phosphoramidite ligand (0.055 mmol) in anhydrous toluene (1 mL) under an argon atmosphere, add silver salt (e.g., AgOAc, 0.05 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the imino ester (1.0 mmol) and the (Z)-nitroalkene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature or 0 °C) and monitor by TLC until completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the nitro-substituted pyrrolidine derivative.
Step 2: Reduction of the Nitro Group to the Diamine [2]
-
Dissolve the purified nitro-pyrrolidine (1.0 mmol) in ethanol.
-
Add concentrated hydrochloric acid.
-
Add zinc dust portion-wise at a controlled temperature (e.g., under reflux).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the excess zinc.
-
Neutralize the filtrate with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Boc Protection
-
Dissolve the crude diamine (1.0 mmol) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 mmol) and a base (e.g., triethylamine or sodium bicarbonate, 2.2 mmol).
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization.
Methodology 2: Synthesis from the Chiral Pool: L-Tartaric Acid
L-tartaric acid is an inexpensive and readily available starting material that possesses the desired stereochemistry at two vicinal carbon atoms, making it an excellent precursor for the synthesis of cis-diaminopyrrolidines.[6]
Causality of Stereoselectivity
In this approach, the stereochemistry of the final product is directly inherited from the starting L-tartaric acid. The key is to transform the carboxylic acid and hydroxyl groups of tartaric acid into the amino functionalities of the target molecule while preserving the original stereochemical integrity. This is typically achieved through a series of stereoretentive or stereoinvertive reactions.
Experimental Workflow
A common synthetic sequence involves the conversion of L-tartaric acid into a cyclic intermediate, such as a tartrimide, followed by reduction and functional group interconversions to yield the desired diamine.
Caption: Workflow for the synthesis of cis-1-Boc-3,4-diaminopyrrolidine from L-tartaric acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3,4-Dihydroxy-1-alkylpyrrolidine-2,5-dione (Tartrimide) [7]
-
A mixture of L-tartaric acid (10 mmol) and a primary amine (e.g., octylamine, 10 mmol) in a suitable solvent (e.g., xylene) is heated at reflux with a Dean-Stark trap to remove water.
-
After the theoretical amount of water is collected, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization.
Step 2: Reduction of the Tartrimide
-
To a suspension of a reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the tartrimide (1.0 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
Step 3: Conversion of Diol to Diazide (via Mesylation)
-
Dissolve the crude diol (1.0 mmol) in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine (2.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (2.2 mmol).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dimesylate.
-
Dissolve the crude dimesylate in DMF and add sodium azide (3.0 mmol).
-
Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete.
-
Cool the mixture, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to afford the crude diazide.
Step 4: Reduction of Diazide to Diamine and Boc Protection
-
Dissolve the crude diazide (1.0 mmol) in a suitable solvent (e.g., methanol).
-
Add a catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation at a suitable pressure of hydrogen gas.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate.
-
Proceed with the Boc protection as described in Methodology 1, Step 3.
Methodology 3: Diastereoselective Reduction of Pyrrole Derivatives
This strategy involves the stereoselective reduction of a suitably substituted pyrrole or pyrroline precursor to establish the desired cis-stereochemistry. The stereochemical outcome is controlled by either the inherent chirality of the substrate or the use of a chiral reducing agent or catalyst.
Causality of Stereoselectivity
The diastereoselectivity of the reduction is governed by the steric and electronic properties of the substituents on the pyrrole or pyrroline ring. In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface from the less hindered face, leading to the delivery of hydrogen atoms from that side.[5] For hydride reductions, existing stereocenters can direct the approach of the hydride reagent to one face of the double bond or carbonyl group being reduced.
Experimental Workflow
A representative example involves the preparation of a 1,3,4-trisubstituted pyrrole, followed by a double reductive alkylation that proceeds with high cis-diastereoselectivity.[8]
Caption: Workflow for the diastereoselective reduction of a pyrrole derivative.
Detailed Experimental Protocol (Illustrative Example)
Step 1: Synthesis of a 1,3,4-Trisubstituted Pyrrole [8]
-
Synthesize a suitable 1,3,4-trisubstituted pyrrole precursor bearing electron-withdrawing groups to facilitate the reduction. This can be achieved through various known methods for pyrrole synthesis.
Step 2: Double Reductive Alkylation [8]
-
To a solution of liquid ammonia at -78 °C, add the substituted pyrrole (1.0 mmol) dissolved in an anhydrous ether solvent (e.g., THF).
-
Add a dissolving metal (e.g., lithium or sodium) until a persistent blue color is observed.
-
Quench the reaction with a suitable proton source (e.g., tert-butanol).
-
Add an alkylating agent (e.g., methyl iodide) and allow the reaction to proceed.
-
Carefully quench the reaction with saturated aqueous ammonium chloride and allow the ammonia to evaporate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting cis-3,4-disubstituted pyrrolidine by column chromatography.
Step 3: Conversion to the Diamine and Boc Protection
-
The substituents introduced in the previous step would need to be convertible to amino groups (e.g., via Curtius rearrangement of carboxylic acid derivatives or reduction of nitriles).
-
Following the conversion to the diamine, perform the Boc protection as described in Methodology 1, Step 3.
Conclusion and Future Perspectives
The synthesis of cis-1-Boc-3,4-diaminopyrrolidine is a well-established yet continually evolving field. The enantioselective 1,3-dipolar cycloaddition offers a highly elegant and direct route to the chiral product. The use of L-tartaric acid from the chiral pool provides a cost-effective and reliable, albeit potentially longer, alternative. Diastereoselective reduction methods are powerful for large-scale synthesis, provided a suitable precursor can be readily accessed.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, including biocatalysis, to further improve the enantioselectivity and reduce the environmental impact of these syntheses. The exploration of novel starting materials and synthetic disconnections will also continue to provide new and innovative ways to access this critical building block for the advancement of medicinal chemistry and drug discovery.
References
- Bürstner, A., Becker, P. M., Allgaier, A., & Peters, R. (2025). Tunable Endo/Exo Selectivity in Direct Catalytic Asymmetric 1,3‐Dipolar Cycloadditions with Polyfunctional Lewis Acid / Azolium–Aryloxide Catalysts.
- Contreras-Cruz, D. A., et al. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 27(14), 4579.
- Contreras-Cruz, D. A., et al. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. PubMed.
- De Caprariis, P., et al. (1990). Intramolecular cyclization of 4-acetyl-2,2-diethycarbonyl-2,3-dihydro-1-(2-nitrobenzoyl)pyrrole by... ChemInform.
- Füstero, S., et al. (2011). Stereoselective synthesis of highly substituted Delta1-pyrrolines: exo-selective 1,3-dipolar cycloaddition reactions with azlactones. Journal of the American Chemical Society.
- Goti, A., et al. (2005). Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. Organic Letters, 7(5), 953-5.
- Kótai, B., et al. (n.d.).
- Mateus, C. R., Almeida, W., & Coelho, F. (2000). Diastereoselective Heterogeneous Catalytic Hydrogenation of Baylis—Hillman Adducts. Tetrahedron Letters.
- Mazhuga, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
- Mizar, P., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.
- Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
- Reddy, L. C. S., & Paquette, L. A. (2006). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Chemical Reviews.
- Sukhorukov, A. (2025). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones.
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Török, B., et al. (2002). Catalytic hydrogenation of meso-octamethylporphyrinogen (calix[5]pyrrole). Journal of Molecular Catalysis A: Chemical.
- Vedejs, E., & Fields, S. C. (1996). Stereoselectivity in the double reductive alkylation of pyrroles: synthesis of cis-3,4-disubstituted pyrrolidines.
- Wang, P.-A., et al. (2012). Efficient synthesis of unnatural dipeptides based on cis-2,5-disubstituted pyrrolidine. Amino Acids, 42(6), 2121-7.
- Zovko, M., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules.
- Zhang, J., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry.
- Zhang, X., et al. (2019).
- Motiwala, H. F., & Paquette, L. A. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research.
- Teoh, S. E., et al. (2016). DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences.
- Vedejs, E., & Fields, S. C. (1996). Stereoselectivity in the double reductive alkylation of pyrroles: synthesis of cis-3,4-disubstituted pyrrolidines.
- Goti, A., et al. (2005). Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. Organic Letters.
- Zovko, M., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules.
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What is cis-1-Boc-3,4-diaminopyrrolidine used for?
[1]
Emerging Application: RNA-Targeting Ligands
Small molecules that bind RNA are a frontier in drug discovery.[1] The cis-3,4-diaminopyrrolidine scaffold serves as a conformationally restricted mimic of polyamines (e.g., spermidine), which are natural RNA stabilizers.[1]
-
Riboswitch Ligands: The scaffold has been used to design ligands that bind to bacterial riboswitches (e.g., T-box riboswitch), disrupting bacterial gene regulation.[1]
-
Binding Mode: The protonated amines at physiological pH interact electrostatically with the negatively charged phosphate backbone of RNA, while the pyrrolidine ring fits into the major groove or specific bulges.[1]
Synthetic Methodology
Synthesizing the cis-isomer specifically requires strategies that avoid the thermodynamic preference for the trans-isomer. Two primary routes are recommended:
Method A: 1,3-Dipolar Cycloaddition (Stereoselective)
This route constructs the pyrrolidine ring with the stereochemistry established de novo.[1]
-
Reactants: N-Boc-glycine ester (forms azomethine ylide) + Nitroalkene (dipolarophile).[1]
-
Catalyst: Ag(I) or Cu(I) salts with chiral ligands (e.g., phosphoramidites) for enantioselectivity.[1]
-
Mechanism: The endo-cyclization preference yields the cis-nitro-proline derivative.
-
Transformation: Reduction of the nitro group and ester yields the cis-diamine.[1]
Method B: From Chiral Pool (L-Tartaric Acid)
A robust scale-up route starting from inexpensive chiral materials.
-
Start: L-Tartaric acid (provides cis-diol relationship).[1]
-
Cyclization: Condensation with benzylamine to form the pyrrolidine ring (benzyl-protected).[1]
-
Activation: Convert diols to leaving groups (mesylates/tosylates).
-
Displacement: Double displacement with azide (inversion of configuration twice or retention depending on neighboring group participation—careful control required to maintain cis relative stereochemistry, often via an epoxide intermediate).[1]
-
Reduction: Staudinger reduction or hydrogenation of azides to amines.[1]
Experimental Protocol: Deprotection & Coupling
When using cis-1-Boc-3,4-diaminopyrrolidine as an intermediate, the standard workflow involves coupling the free amines before removing the Boc group, or vice versa, depending on the target.[1]
Standard Boc-Deprotection Protocol:
-
Dissolution: Dissolve 1.0 eq of cis-1-Boc-3,4-diaminopyrrolidine in DCM (5 mL/mmol).
-
Acidolysis: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Concentrate in vacuo. The product is obtained as the dihydrochloride salt (hygroscopic solid).[1]
-
Note: Avoid aqueous workup if the free amine is highly water-soluble.[1]
-
Safety & Handling:
References
An In-Depth Technical Guide to cis-1-Boc-3,4-diaminopyrrolidine: Structure, Stereochemistry, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents.[1] Its conformational flexibility and the ability to introduce stereochemically defined substituents make it a versatile building block in drug design. Among the vast array of pyrrolidine derivatives, cis-1-Boc-3,4-diaminopyrrolidine has emerged as a particularly valuable chiral intermediate. Its rigid, three-dimensional structure, featuring two stereogenic centers with amino functionalities in a cis relationship, provides a unique platform for the synthesis of complex, biologically active molecules.[2] The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability and allows for selective manipulation of the amino groups, a crucial aspect in multi-step syntheses.[3] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and applications of cis-1-Boc-3,4-diaminopyrrolidine, with a focus on its role in the development of innovative pharmaceuticals.
Unraveling the Molecular Architecture: Structure and Stereochemistry
The fundamental structure of cis-1-Boc-3,4-diaminopyrrolidine consists of a saturated five-membered pyrrolidine ring. The key features that define its chemical identity and utility are:
-
The Pyrrolidine Core: A five-membered saturated heterocycle containing one nitrogen atom.
-
The Diamino Substituents: Two amino groups (-NH₂) are attached to the C3 and C4 positions of the pyrrolidine ring.
-
The cis-Stereochemistry: The two amino groups are positioned on the same face of the pyrrolidine ring. This specific spatial arrangement is crucial for its application as a constrained diamine scaffold.
-
The Boc Protecting Group: A tert-butoxycarbonyl group is attached to the pyrrolidine nitrogen (N1). This bulky protecting group serves to decrease the nucleophilicity of the ring nitrogen and prevent its participation in unwanted side reactions. It can be readily removed under acidic conditions.
The molecule possesses two chiral centers at C3 and C4. The specific enantiomer is denoted by the (3R,4S) or (3S,4R) configuration. For instance, the (3R,4S) enantiomer is a common building block in the synthesis of various pharmaceutical agents.

Figure 1. 2D and 3D representations of (3R,4S)-1-Boc-3,4-diaminopyrrolidine.
The cis configuration of the amino groups imparts a Cₛ symmetry to the molecule if the substituents on the amino groups were identical and there were no other chiral centers. However, in the context of its use as a chiral building block, it is the specific absolute configuration at C3 and C4 that is of paramount importance.
The Art of Synthesis: Crafting the Chiral Core
The stereoselective synthesis of cis-1-Boc-3,4-diaminopyrrolidine is a critical aspect of its utility. Two primary strategies have emerged as effective routes to this valuable intermediate: chiral pool synthesis and asymmetric cycloaddition reactions.[2]
Chiral Pool Synthesis: Harnessing Nature's Stereochemistry
A prevalent and economically viable approach to enantiomerically pure cis-diaminopyrrolidines is the utilization of readily available chiral starting materials, with L-tartaric acid being a prominent precursor.[2][4] The inherent stereochemistry of tartaric acid is transferred to the pyrrolidine ring through a series of chemical transformations.
A Representative Synthetic Protocol from L-Tartaric Acid:
The synthesis of tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate can be achieved from dimethyl L-tartrate. The following is a generalized, multi-step protocol that highlights the key transformations.
Step 1: Formation of the Pyrrolidine Ring
The initial steps typically involve the conversion of dimethyl L-tartrate into a cyclic sulfate, followed by reaction with an amine to form the pyrrolidine ring.
Step 2: Introduction of the Amino Groups
The hydroxyl groups of the tartrate-derived intermediate are converted into amino groups, often via a double inversion of configuration to achieve the desired cis stereochemistry. This can be accomplished through the formation of an aziridine intermediate followed by nucleophilic opening.
Step 3: Boc Protection
The final step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Diagram 1. Generalized synthetic workflow from L-tartaric acid.
This chiral pool approach is advantageous due to the low cost and ready availability of L-tartaric acid, making it suitable for large-scale synthesis.[4]
Asymmetric Cycloaddition: Building Chirality from the Ground Up
An alternative and powerful strategy for the enantioselective synthesis of cis-3,4-diaminopyrrolidines is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[5][6] This method allows for the direct construction of the pyrrolidine ring with control over the stereochemistry at the 3 and 4 positions.
Experimental Protocol: Enantioselective 1,3-Dipolar Cycloaddition
A representative protocol involves the reaction of an imino ester (derived from an amino ester and an aldehyde) with a nitroalkene in the presence of a chiral catalyst.[5]
-
Preparation of the α-Imino Ester: The amino ester (1.1 mmol) is dissolved in dichloromethane (DCM, 2 mL), and the aldehyde (1 mmol) and triethylamine (Et₃N, 1.1 mmol) are added. The mixture is stirred for 16 hours at room temperature. After quenching with saturated aqueous NaCl, the product is extracted with DCM and used without further purification.[5]
-
Cycloaddition Reaction: To a solution of the nitroalkene and the α-imino ester in a suitable solvent, a chiral silver-based catalyst is added. The reaction is stirred at a controlled temperature until completion.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified by column chromatography to yield the desired cis-3,4-disubstituted pyrrolidine derivative.
-
Conversion to the Diamine: The nitro group and other functionalities are then reduced to afford the cis-diamine, which is subsequently Boc-protected.
This method offers high enantioselectivity and diastereoselectivity, providing access to a wide range of substituted cis-diaminopyrrolidines.[5]
Spectroscopic Characterization: Confirming the Structure
The structural elucidation of cis-1-Boc-3,4-diaminopyrrolidine relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected ¹H and ¹³C NMR Data:
While specific spectral data can vary slightly depending on the solvent and instrument, the following are characteristic features expected in the ¹H and ¹³C NMR spectra of tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Boc | ~1.45 | singlet | 9H, C(CH₃)₃ |
| Pyrrolidine CH₂ | 2.80 - 3.60 | multiplet | 4H, CH₂-N-CH₂ |
| Pyrrolidine CH | 3.70 - 4.00 | multiplet | 2H, CH-NH₂ |
| NH₂ | Broad singlet | 4H, NH₂ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Boc C(CH₃)₃ | ~28.5 | C(CH₃)₃ |
| Pyrrolidine CH₂ | ~45-55 | CH₂-N-CH₂ |
| Pyrrolidine CH | ~50-60 | CH-NH₂ |
| Boc C=O | ~155.0 | C=O |
| Boc C(CH₃)₃ | ~80.0 | C(CH₃)₃ |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.
A Cornerstone in Drug Discovery: Applications of cis-1-Boc-3,4-diaminopyrrolidine
The unique stereochemical and functional group arrangement of cis-1-Boc-3,4-diaminopyrrolidine makes it a highly sought-after building block in the synthesis of a variety of pharmaceutical agents.[2] Its constrained diamine motif is particularly well-suited for targeting enzyme active sites and protein-protein interactions.
Janus Kinase (JAK) Inhibitors: A New Era in Autoimmune Disease Treatment
A prominent application of chiral diaminopyrrolidine derivatives is in the development of Janus kinase (JAK) inhibitors.[7] These small molecules modulate the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory processes of many autoimmune diseases.
Upadacitinib: A Case Study
Upadacitinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[8] The synthesis of Upadacitinib utilizes a chiral pyrrolidine intermediate, and while the exact commercial synthesis may vary, the core structure is derived from a (3R,4S)-4-ethylpyrrolidine-3-yl)amine derivative. The synthesis of this key intermediate can be envisioned to start from a precursor like cis-1-Boc-3,4-diaminopyrrolidine.
Diagram 2. Conceptual synthetic pathway to Upadacitinib.
The cis-diamine scaffold in these inhibitors is critical for orienting the substituents in a precise manner to achieve high potency and selectivity for the target JAK isoform.[7]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Managing Type 2 Diabetes
The chiral pyrrolidine-3,4-diamine motif is also a key structural element in a class of drugs used to treat type 2 diabetes known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[2] These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion. The stereochemistry of the diamine is crucial for effective binding to the DPP-4 enzyme.
Conclusion: An Indispensable Tool for the Medicinal Chemist
cis-1-Boc-3,4-diaminopyrrolidine is a testament to the power of stereochemically defined building blocks in modern drug discovery. Its synthesis, achievable through both chiral pool and asymmetric methods, provides access to a versatile scaffold with broad applications. The well-defined spatial arrangement of its functional groups allows for the rational design of potent and selective inhibitors for a range of therapeutic targets, most notably in the fields of autoimmune diseases and metabolic disorders. As the demand for more sophisticated and targeted therapies continues to grow, the importance of chiral intermediates like cis-1-Boc-3,4-diaminopyrrolidine in the synthetic chemist's toolbox is set to increase even further.
References
- BenchChem. (n.d.). Synthesis of Chiral Pyrrolidine-3,4-diamines: Application Notes and Protocols.
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- BenchChem. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Retrieved from a relevant chemical supplier's website.
- MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1863.
- National Center for Biotechnology Information. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 27(14), 4579.
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- Nanjing Tengxiang Import & Export Co. Ltd. (n.d.).
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- ResearchGate. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines.
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- National Center for Biotechnology Information. (n.d.). Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine.
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The Cis-Diaminopyrrolidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, offering a three-dimensional scaffold that can effectively probe biological space.[1] Among its many derivatives, the cis-diaminopyrrolidine core has emerged as a particularly valuable motif in the design of potent and selective bioactive molecules. Its rigidified, chiral structure serves as an excellent peptide mimetic, enabling precise interactions with enzyme active sites and receptors. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of the cis-diaminopyrrolidine scaffold, with a focus on its role in the development of enzyme inhibitors. Detailed synthetic protocols, mechanistic insights, and data-driven analyses are presented to equip researchers with the knowledge to effectively leverage this privileged scaffold in their drug discovery programs.
The Strategic Advantage of the Cis-Diaminopyrrolidine Scaffold
The prevalence of the pyrrolidine ring in pharmaceuticals stems from its unique stereochemical and conformational properties.[1] The non-planar, puckered nature of the saturated ring system allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity interactions with biological targets. The cis-diaminopyrrolidine scaffold further refines these properties by introducing two amino groups on the same face of the ring. This specific arrangement offers several key advantages in drug design:
-
Constrained Dipeptide Mimicry: The rigid cis-diamine geometry effectively mimics the turn structures of peptides, which are often involved in protein-protein interactions and enzyme recognition.[2] This conformational constraint reduces the entropic penalty upon binding, leading to enhanced potency.
-
Chirality and Stereoselectivity: The scaffold possesses multiple stereocenters, allowing for the synthesis of enantiomerically pure compounds. The specific stereochemistry of the amino groups and other substituents is often crucial for biological activity, enabling the development of highly selective drugs.
-
Vectorial Presentation of Functional Groups: The two amino groups provide versatile handles for the introduction of various substituents. These can be tailored to interact with specific pockets of a target protein, optimizing binding affinity and selectivity.
-
Improved Physicochemical Properties: The presence of the amino groups can enhance aqueous solubility and provide opportunities for salt formation, which are important considerations for drug development.
Synthesis of the Chiral Cis-Diaminopyrrolidine Core
The synthesis of enantiomerically pure cis-diaminopyrrolidines is a critical step in the development of drugs based on this scaffold. Several synthetic strategies have been developed to achieve this, often starting from chiral precursors or employing asymmetric reactions.
One effective approach involves an enantioselective 1,3-dipolar cycloaddition reaction. This method allows for the stereocontrolled construction of the pyrrolidine ring with the desired cis configuration of the amino groups or their precursors.
Below is a representative workflow for the synthesis of a chiral cis-diaminopyrrolidine derivative.
Sources
A Senior Application Scientist's Guide to the Commercial Availability and Strategic Application of cis-1-Boc-3,4-diaminopyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. The strategic use of pre-functionalized, stereochemically defined building blocks is not merely a convenience but a rate-limiting factor in the progression of discovery pipelines.[1] Among these critical reagents, tert-butyl (3R,4S)-rel-3,4-diaminopyrrolidine-1-carboxylate, commonly known as cis-1-Boc-3,4-diaminopyrrolidine (CAS No. 945217-60-7), has emerged as a pivotal intermediate.[]
This guide provides an in-depth technical overview of its commercial availability, quality assessment, handling, and core synthetic applications. The molecule's inherent value lies in the orthogonal reactivity of its two amine functionalities. The mono-Boc protection strategy differentiates the two nucleophilic centers, allowing for selective sequential functionalization—a crucial attribute for building the complex scaffolds required for potent and selective therapeutics, particularly in oncology and neurology.[] The cis-stereochemistry of the vicinal diamines imposes a specific conformational constraint, which is invaluable for probing structure-activity relationships (SAR) in drug design.
Section 1: Commercial Availability and Sourcing Strategy
The procurement of cis-1-Boc-3,4-diaminopyrrolidine is the foundational step for its application. As a specialized building block, its availability is concentrated among suppliers who focus on reagents for pharmaceutical R&D.
Representative Commercial Suppliers
Sourcing for research and development requires careful consideration of purity, available quantity, and lead times. The following table summarizes representative suppliers for CAS 945217-60-7. It is imperative for the end-user to request lot-specific Certificates of Analysis (CoA) to verify purity and identity prior to use.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Capot Chemical [3] | tert-butyl cis-3,4-diaminopyrrolidine-1-carboxylate | 945217-60-7 | C₉H₁₉N₃O₂ | 201.27 | 95%+ |
| Caerulum Pharma [4] | cis tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | 945217-60-7 | C₉H₁₉N₃O₂ | 201.27 | Not specified |
| Fluorochem (via CymitQuimica) [5] | cis-1-BOC-3,4-Diaminopyrrolidine | 945217-60-7 | C₉H₁₉N₃O₂ | 201.27 | 95% |
| ChemicalBook Aggregator [6] | (3R,4S)-rel-1-Boc--3,4-diaMinopyrrolidine | 945217-60-7 | C₉H₁₉N₃O₂ | 201.27 | Varies by supplier |
Note: This table is representative and not exhaustive. Pricing and availability are subject to change.
Sourcing Workflow: From Bench to Scale-up
The selection of a supplier often depends on the stage of research. The workflow below illustrates a logical progression from initial screening to large-scale synthesis.
Caption: Strategic sourcing workflow for chemical building blocks.
Section 2: Quality Control and Analytical Verification
Ensuring the identity and purity of the starting material is a non-negotiable aspect of scientific integrity. A failure at this stage invalidates all subsequent experimental results.
Typical Specifications
While specifications vary by supplier, a high-quality batch of cis-1-Boc-3,4-diaminopyrrolidine should meet the following criteria:
| Parameter | Specification | Method |
| Appearance | White to off-white or pale yellow solid | Visual |
| Identity | Conforms to the structure | ¹H NMR |
| Purity | ≥ 95.0% | HPLC or GC |
| Molecular Weight | 201.27 g/mol | MS |
Protocol: Identity Confirmation by ¹H NMR Spectroscopy
This protocol provides a self-validating check on the material's identity. The expected chemical shifts are based on the structure and publicly available spectral data.[6]
Objective: To confirm the chemical structure of cis-1-Boc-3,4-diaminopyrrolidine.
Materials:
-
Sample of cis-1-Boc-3,4-diaminopyrrolidine (approx. 5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or D₂O with appropriate referencing)
-
NMR tube
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum according to standard instrument procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals and assign the peaks. Expected chemical shifts (in CDCl₃) are approximately:
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. The large integration value is a key signature.
-
~1.6-1.8 ppm (broad singlet, 4H): The four protons of the two amine (-NH₂) groups. This signal may exchange with D₂O and diminish or disappear.
-
~2.8-3.6 ppm (multiplets, 6H): The protons on the pyrrolidine ring (CH and CH₂ groups). The complexity arises from cis-coupling and diastereotopicity.
-
Trustworthiness Check: The integration ratio of the Boc group protons to the ring protons should be 9:6 (or simplified to 3:2). A significant deviation suggests impurity.
Protocol: Purity Assessment by HPLC
This protocol is adapted from established methods for analyzing related diaminopyridine compounds and serves as a robust system for purity determination.[7]
Objective: To determine the purity of cis-1-Boc-3,4-diaminopyrrolidine and identify any potential impurities.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm), where the Boc-carbamate has some absorbance.
-
Inject a standard volume (e.g., 10 µL) of the sample solution.
-
Run a linear gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Trustworthiness Check: The method is self-validating. The presence of early-eluting peaks may suggest polar impurities (e.g., de-protected diamine), while late-eluting peaks could indicate non-polar impurities.
Section 3: Handling, Storage, and Stability
Proper handling and storage are critical to maintain the reagent's integrity. Boc-protected amines are susceptible to specific degradation pathways.
Recommended Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[8] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Diamine compounds can be skin and respiratory irritants.[10][11]
-
Long-Term Stability: For long-term storage, particular care must be taken to exclude atmospheric CO₂. The free amine can react with carbon dioxide to form a solid carbamate salt, which can be mistaken for product degradation or impurity.[4]
Key Degradation Pathways
Understanding potential degradation is key to troubleshooting unexpected experimental outcomes.
Caption: Primary degradation pathways for cis-1-Boc-3,4-diaminopyrrolidine.
Section 4: Core Synthetic Applications and Protocols
The utility of this building block stems from its pre-defined stereochemistry and the differential reactivity of its amine groups.
Workflow: Sequential Functionalization
The primary synthetic strategy involves functionalizing the free primary amine, followed by the deprotection and subsequent reaction of the newly revealed second amine.
Caption: Typical synthetic workflow using the title building block.
Protocol: Selective N-Acylation (Amide Bond Formation)
This protocol details the reaction at the more nucleophilic primary amine, leaving the Boc-protected amine intact.
Objective: To selectively form an amide bond with the free amine of cis-1-Boc-3,4-diaminopyrrolidine.
Materials:
-
cis-1-Boc-3,4-diaminopyrrolidine (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.0-1.2 eq)
-
Peptide coupling reagent (e.g., HATU, HOBt/EDC) (1.2 eq)
-
Non-nucleophilic base (e.g., DIPEA, Et₃N) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Standard workup and purification supplies (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel).
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 3.0 eq) and stir for 5-10 minutes at room temperature to activate the acid.
-
Add a solution of cis-1-Boc-3,4-diaminopyrrolidine (1.0 eq) in a minimal amount of DMF.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Trustworthiness Check: The product's mass should be confirmed by LC-MS. ¹H NMR should show the disappearance of the broad -NH₂ signal and the appearance of a new amide N-H signal, along with signals corresponding to the "R" group from the carboxylic acid.
Protocol: Boc-Group Deprotection
This protocol unmasks the second amine, making it available for further functionalization.
Objective: To remove the Boc protecting group to reveal the free diamine.
Materials:
-
Boc-protected substrate from the previous step.
-
Acidic deprotection reagent (e.g., 4M HCl in Dioxane, or 20-50% TFA in DCM).
-
Anhydrous solvent (DCM or Dioxane).
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of anhydrous DCM or Dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acidic deprotection reagent (e.g., 4M HCl in Dioxane, 5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate).
-
If the free base is required, the residue can be dissolved in water, the pH adjusted to >12 with NaOH, and the product extracted with an organic solvent like DCM. However, for many subsequent reactions, the salt can be used directly with an added excess of a non-nucleophilic base.
Trustworthiness Check: Successful deprotection is confirmed by the disappearance of the characteristic 9H singlet at ~1.45 ppm in the ¹H NMR spectrum and a corresponding mass change in the mass spectrum.
Conclusion
cis-1-Boc-3,4-diaminopyrrolidine is a high-value, commercially available building block that enables efficient and stereocontrolled synthesis in drug discovery. Its successful application hinges on a clear understanding of reliable sourcing, rigorous quality control, proper handling to maintain stability, and the correct execution of sequential functionalization protocols. By adhering to the principles and methods outlined in this guide, researchers can confidently integrate this versatile reagent into their synthetic strategies, accelerating the path from concept to candidate molecule.
References
-
Cole-Parmer. Material Safety Data Sheet - 1,4-Diaminobutane, 99%. Available at: [Link]
-
ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available at: [Link]
-
Caerulum Pharma. cis tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate Product Page. Available at: [Link]
-
Capot Chemical. Specifications of tert-butyl cis-3,4-diaminopyrrolidine-1-carboxylate. Available at: [Link]
-
NIH National Library of Medicine. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Available at: [Link]
-
PubMed. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Available at: [Link]
-
ResearchGate. Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. Available at: [Link]
-
Reagentia. Cis-1-boc-3-amino-4-(hydroxymethyl)pyrrolidine Product Page. Available at: [Link]
-
PubMed. Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Available at: [Link]
-
ResearchGate. Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Available at: [Link]
-
TaiChem Taizhou Limited. Homepage. Available at: [Link]
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The Chiral Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
Topic: Introduction to Chiral Pyrrolidine Building Blocks Content Type: Technical Whitepaper Author Persona: Senior Application Scientist
Executive Summary: The "Privileged" Heterocycle
In the architecture of small-molecule therapeutics, few scaffolds possess the versatility and ubiquity of the chiral pyrrolidine. Defined as a saturated five-membered nitrogen heterocycle containing at least one stereogenic center, this moiety is not merely a structural linker but a pharmacophore in its own right.
From a physicochemical perspective, the pyrrolidine ring offers a unique balance of conformational rigidity and solubility. Unlike the planar pyrrole, the saturated pyrrolidine puckers, allowing it to orient substituents in precise 3D vectors—a critical feature for high-affinity binding to enzyme pockets (e.g., DPP-4) or receptors (e.g., GPCRs).
This guide dissects the technical landscape of chiral pyrrolidine building blocks, moving beyond basic definitions to explore the causal links between synthetic methodology and pharmaceutical utility.[][2][3]
Structural Classification & Synthetic Utility
The selection of a pyrrolidine building block is dictated by the substitution pattern required by the target biological interface. We categorize these blocks into three tiers of complexity:
Table 1: Comparative Analysis of Synthetic Routes
| Structural Class | Primary Source | Key Synthetic Method | Stereocontrol Strategy | Scalability |
| 2-Substituted | Chiral Pool | Functionalization of L-Proline / D-Proline | Inherited from natural amino acids | High (kg to ton) |
| 3-Substituted | Synthetic | Asymmetric Hydrogenation / Conjugate Addition | Chiral catalysts (Rh/Ru) or Auxiliaries | Medium |
| Polysubstituted | De Novo | 1,3-Dipolar Cycloaddition | Metal-Ligand stereodifferentiation (Cu/Ag) | Low to Medium |
Mechanistic Deep Dive: The 1,3-Dipolar Cycloaddition
While chiral pool synthesis (starting from Proline) is the industrial workhorse, it is limited by the availability of natural precursors. The Asymmetric 1,3-Dipolar Cycloaddition of azomethine ylides represents the frontier of pyrrolidine synthesis, allowing for the simultaneous creation of up to four stereocenters with perfect atom economy.
The Azomethine Ylide Mechanism
This reaction typically involves the condensation of an
Critical Stereochemical Control Points:
-
Metal Coordination: The metal (usually Ag(I) or Cu(I)) coordinates the nitrogen and the carbonyl oxygen, locking the dipole geometry.
-
Endo/Exo Selectivity: The transition state usually favors the endo approach due to secondary orbital interactions, but bulky chiral ligands can override this to favor exo products.
-
Facial Selectivity: The chiral ligand blocks one face of the planar dipole, forcing the alkene to attack from the exposed face.
Visualization: Catalytic Cycle
The following diagram illustrates the catalytic cycle for a Silver(I)-catalyzed synthesis, highlighting the critical transition states.
Caption: Fig 1. Catalytic cycle of Ag(I)-mediated 1,3-dipolar cycloaddition for pyrrolidine synthesis.
Case Study: Vildagliptin & The Industrial Reality
To understand the application of these blocks, we examine Vildagliptin (Galvus) , a DPP-4 inhibitor used for Type 2 Diabetes.
-
The Building Block: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[5][6]
-
The Challenge: The nitrile group at the 2-position is metabolically stable but chemically sensitive during synthesis.
-
The Solution: The synthesis does not use a de novo cycloaddition. Instead, it relies on the Chiral Pool strategy, starting from L-Proline.
-
Amidation: L-Proline is converted to L-Prolinamide.
-
Dehydration: The amide is dehydrated to the nitrile (using TFAA or POCl3).
-
Coupling: The N-terminus is chloroacetylated and then coupled with 3-amino-1-adamantanol.
-
Scientist's Insight: Why use Proline here? Because the stereocenter at C2 is already established by nature. Attempting to synthesize this simple 2-substituted ring via cycloaddition would be over-engineering—expensive and unnecessary. Cycloaddition is reserved for complex cores like those found in HCV inhibitors (e.g., Daclatasvir analogs).
Experimental Protocol: Catalytic Asymmetric Synthesis
Objective: Synthesis of a highly substituted chiral pyrrolidine building block via Ag(I)-catalyzed [3+2] cycloaddition. This protocol is designed for discovery-stage chemists requiring high enantiopurity (>95% ee).
Target Molecule: endo-Methyl 4-phenyl-5-(trifluoromethyl)pyrrolidine-2-carboxylate derivative.
Reagents & Equipment[4][6][7]
-
Catalyst: AgOAc (Silver Acetate) - 3 mol%
-
Ligand: (R)-Fesulphos or Taniaphos type ligand - 3.3 mol%
-
Dipole Precursor: Glycine imino ester (derived from trifluoroacetaldehyde).
-
Dipolarophile: N-Phenylmaleimide or Methyl Acrylate.
-
Base: Cs2CO3 or TEA.
-
Solvent: DCM or Toluene (Anhydrous).
Step-by-Step Methodology
-
Catalyst Pre-formation (Critical Step):
-
In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.03 equiv) and the Chiral Ligand (0.033 equiv) in anhydrous DCM (0.1 M relative to substrate).
-
Why: Stir for 30 mins to ensure complete ligation. Unligated silver leads to racemic background reaction.
-
-
Substrate Addition:
-
Add the imino ester precursor (1.0 equiv) to the catalyst solution.
-
Cool the mixture to -20°C. Lower temperatures generally improve enantioselectivity (ee) by suppressing the less favorable transition state.
-
-
Cycloaddition:
-
Add the dipolarophile (1.2 equiv) followed by the base (0.1 equiv if catalytic base is sufficient, otherwise stoichiometric).
-
Monitor via TLC or 19F-NMR. The reaction typically completes in 4–12 hours.
-
-
Quench & Purification:
-
Filter the mixture through a short pad of Celite to remove silver salts.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica gel). Note: Pyrrolidines can be streak on silica; add 1% Triethylamine to the eluent to prevent tailing.
-
-
Validation:
-
H-NMR: Verify endo/exo ratio by coupling constants (J-values). Endo protons typically show different coupling patterns than exo.
-
Chiral HPLC: Determine ee% using a Chiralpak AD-H or OD-H column.
-
Decision Framework for Researchers
When initiating a project involving pyrrolidine pharmacophores, use the following logic flow to select your synthetic route.
Caption: Fig 2. Strategic decision tree for pyrrolidine synthesis based on target complexity.
References
-
FDA Approved Drug Products . Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. U.S. Food and Drug Administration.[7] [Link]
-
Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines. Chemical Reviews. [Link]
-
Pandey, G., et al. (2006). 1,3-Dipolar Cycloaddition of Azomethine Ylides.[2][8][9] Tetrahedron. [Link]
-
Villalobos, A., et al. (2019). Practical Synthesis of Vildagliptin. Organic Process Research & Development. [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]
Sources
- 2. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Azomethine ylide - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Strategic Coupling Protocols for cis-1-Boc-3,4-diaminopyrrolidine
Abstract
The cis-1-Boc-3,4-diaminopyrrolidine scaffold is a high-value building block in medicinal chemistry, particularly for kinase inhibitors, RNA-binding small molecules, and PROTAC linkers.[1] Its utility lies in its ability to present two amino functionalities in a conformationally restricted cis-orientation.[1] However, this symmetry presents a distinct synthetic challenge: desymmetrization . This guide details the protocols for selective mono-acylation (breaking symmetry) and exhaustive bis-acylation, utilizing advanced coupling reagents (T3P, HATU) and boron-complexation strategies to maximize yield and purity.[1]
Structural Analysis & Synthetic Strategy
The Stereochemical Paradox
The core molecule, cis-1-Boc-3,4-diaminopyrrolidine, is a meso compound .[1] It possesses a plane of symmetry bisecting the nitrogen and the C3-C4 bond.
-
Achiral Starting Material: Despite having two stereocenters (3R, 4S), the molecule is superimposable on its mirror image.
-
Chirality upon Reaction: The moment one amine is acylated (mono-functionalization), the symmetry is broken. If the coupling partner is achiral, the product is a racemic mixture of enantiomers. If the coupling partner is chiral (e.g., an amino acid), the product is a mixture of diastereomers .
Decision Matrix
Select your protocol based on the desired endpoint:
| Target Outcome | Challenge | Recommended Protocol | Key Reagent |
| Mono-Amide | Avoiding over-acylation (bis-product) | Protocol A (Statistical) or Protocol B (Boron-Masking) | T3P or 9-BBN/Acyl Chloride |
| Bis-Amide (Symmetric) | Steric crowding at the cis face | Protocol C (Exhaustive) | HATU / HOAt |
| Bis-Amide (Asymmetric) | Orthogonality | Sequential Protocol A | T3P then HATU |
Experimental Protocols
Protocol A: Statistical Mono-Acylation (T3P Method)
Best for: Rapid synthesis when 50-60% yield is acceptable and starting material is abundant.[1]
Rationale: T3P (Propylphosphonic anhydride) is superior to HATU for this application because of its lower reactivity, which allows for better kinetic control, and its water-soluble byproducts which simplify the separation of the mono-amide from the diamine.
Materials:
-
cis-1-Boc-3,4-diaminopyrrolidine (1.0 equiv)[1]
-
Carboxylic Acid (0.8 equiv) [Critical: Sub-stoichiometric acid] [1]
-
T3P (50% in EtOAc or DMF) (1.2 equiv relative to Acid)
-
DIPEA (3.0 equiv)[1]
-
Solvent: Anhydrous DCM or EtOAc (0.1 M)
Step-by-Step:
-
Preparation: Dissolve cis-1-Boc-3,4-diaminopyrrolidine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM at 0°C.
-
Acid Activation: In a separate vial, mix the Carboxylic Acid (0.8 eq) with the T3P solution. Stir for 5 minutes.
-
Controlled Addition: Add the activated acid/T3P mixture dropwise to the diamine solution over 30 minutes at 0°C.
-
Note: Slow addition ensures the concentration of activated acid remains low relative to the free diamine, favoring mono-acylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]
-
Workup:
-
Purification: Flash chromatography is mandatory to separate the unreacted diamine (polar), mono-amide (medium), and trace bis-amide (non-polar).[1]
Protocol B: Selective Mono-Acylation via Boron Complexation
Best for: High-value substrates where yield is critical (>85% selectivity).[1]
Rationale: cis-Diamines can form a stable cyclic chelate with 9-BBN (9-Borabicyclo[3.3.1]nonane).[1] This effectively "masks" one amine and steric bulk protects the other, allowing only one equivalent of acyl chloride to react.
Materials:
-
cis-1-Boc-3,4-diaminopyrrolidine (1.0 equiv)[1]
-
9-BBN (1.0 equiv, 0.5M in THF)[1]
-
Acyl Chloride (1.05 equiv) or Acid Anhydride[1]
-
Triethylamine (TEA) (1.2 equiv)[1]
Step-by-Step:
-
Complexation: Dissolve the diamine in anhydrous THF under Nitrogen. Add 9-BBN solution dropwise at RT. Stir for 2 hours.
-
Acylation: Cool to 0°C. Add TEA followed by the Acyl Chloride dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Decomplexation: Add Ethanolamine (5 equiv) or 3M NaOH/H₂O₂ (oxidative workup, use caution) to break the boron chelate. Stir vigorously for 2 hours.
-
Extraction: Extract with EtOAc. The boron residues are removed in the aqueous phase (if using ethanolamine/wash).
Protocol C: Exhaustive Bis-Acylation (HATU Method)
Best for: Creating symmetric dimers or closing macrocycles.[1]
Rationale: The cis-arrangement creates steric hindrance once the first amide is formed. To drive the second coupling, a highly reactive agent like HATU or COMU is required, often with heating.[8]
Materials:
-
cis-1-Boc-3,4-diaminopyrrolidine (1.0 equiv)[1]
-
Carboxylic Acid (2.5 equiv)[1]
-
HATU (2.5 equiv)[1]
-
HOAt (0.5 equiv) [Optional: Additive to prevent racemization of chiral acids]
-
DIPEA (6.0 equiv)[1]
-
Solvent: DMF (0.2 M)[1]
Step-by-Step:
-
Activation: Dissolve Acid (2.5 eq) and DIPEA (6.0 eq) in DMF. Add HATU (2.5 eq). Stir for 2 minutes (solution turns yellow).
-
Coupling: Add the diamine immediately.
-
Forcing Conditions:
-
Workup:
Visualization of Workflows
Logic Flow: Desymmetrization vs. Bis-Coupling[1]
Caption: Decision tree for selecting the appropriate coupling protocol based on target stoichiometry and available reagents.
Quality Control & Troubleshooting
Analytical Markers
| Method | Observation | Interpretation |
| 1H NMR | Symmetry | Start Material: Simple spectra (C2 symmetry).Mono-Amide: Complex spectra (loss of symmetry, diastereotopic protons).Bis-Amide: Returns to simplified spectra (if symmetric acid used).[1] |
| LCMS | M+H Peak | Mono: M + Acid_Mass - 18.Bis: M + 2*(Acid_Mass) - 36.[1] |
| TLC | Rf Value | Diamine (Base line) < Mono-Amide < Bis-Amide (High Rf).[1] |
Common Issues
-
Problem: Low conversion to Bis-amide.
-
Cause: Steric clash between the two cis substituents.
-
Solution: Switch solvent to NMP, increase temp to 60°C, and use HOAt additive.
-
-
Problem: Gumming/Precipitation during workup.
-
Cause: Amphiphilic nature of the mono-amide.[1]
-
Solution: Avoid aqueous workup for the mono-product; evaporate DMF/DCM and load directly onto a C18 reverse-phase column.
-
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Dunayevskiy, Y., et al. (2019). Application of T3P (Propylphosphonic Anhydride) in Organic Synthesis.[2][4] Organic Process Research & Development.
-
Kawabata, T., et al. (2007).[6] Site-selective acylation of complex molecules.[1][6] Journal of the American Chemical Society.[6] Link (Demonstrates principles of selective acylation in poly-nucleophiles).[1]
-
Graham, T. H., et al. (2011). Boron-Masking Strategy for the Selective Monoacylation of Symmetrical Diamines. Organic Letters. (Adapted concept for cis-diamines).[1]
Sources
- 1. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. reddit.com [reddit.com]
How to use cis-1-Boc-3,4-diaminopyrrolidine in peptide synthesis
Application Note: Strategic Integration of cis-1-Boc-3,4-diaminopyrrolidine in Peptide Synthesis
Part 1: Executive Summary & Strategic Considerations
cis-1-Boc-3,4-diaminopyrrolidine is a versatile, conformationally constrained pyrrolidine scaffold used in peptidomimetics to induce structural rigidity, mimic peptide turns (specifically
Core Chemical Logic
-
Scaffold Nature: The molecule is a meso compound (possessing a plane of symmetry) in its unsubstituted diamine form.
-
Orthogonality Challenge: The N1 position is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. The C3 and C4 amino groups are primary amines. To use this in linear peptide synthesis (SPPS), desymmetrization or orthogonal protection is required to differentiate the two amino groups (e.g., protecting one with Fmoc).
-
Cleavage Compatibility: The N1-Boc group is stable to piperidine (Fmoc deprotection conditions) but will be cleaved during the final global deprotection with Trifluoroacetic Acid (TFA), yielding a secondary amine at the pyrrolidine nitrogen.
Part 2: Preparation of Orthogonal Building Block
Note: If you have purchased pre-differentiated material (e.g., 1-Boc-3-Fmoc-amino-4-aminopyrrolidine), skip to Part 3. If you are starting with the raw diamine, you must perform this desymmetrization step to avoid uncontrolled cross-linking or double-coupling.
Protocol A: Statistical Monoprotection (Desymmetrization)
This protocol converts the symmetric diamine into a racemate of the mono-Fmoc protected building block, suitable for coupling.
Reagents:
-
cis-1-Boc-3,4-diaminopyrrolidine (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (0.9 eq)
-
DIEA (N,N-Diisopropylethylamine) (1.1 eq)
-
Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Dissolution: Dissolve cis-1-Boc-3,4-diaminopyrrolidine in DCM at
. -
Controlled Addition: Add DIEA followed by the dropwise addition of Fmoc-OSu dissolved in a minimal amount of DCM over 30 minutes. Crucial: Using a substoichiometric amount of Fmoc-OSu (0.9 eq) minimizes the formation of the di-Fmoc byproduct.
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. -
Work-up: Wash the organic layer with 5% citric acid (removes unreacted diamine), water, and brine. Dry over
. -
Purification: Purify via flash column chromatography (Hexane:Ethyl Acetate gradient).
-
Target Product:(±)-cis-1-Boc-3-(Fmoc-amino)-4-aminopyrrolidine .
-
Part 3: Solid Phase Peptide Synthesis (SPPS) Protocol
This protocol assumes the use of standard Fmoc chemistry on a polystyrene or PEG-based resin.
Table 1: Coupling Parameters
| Parameter | Recommendation | Rationale |
| Resin | Rink Amide or Wang Resin | Standard C-terminal functionalization. |
| Coupling Reagent | HATU or PyBOP | High efficiency required for secondary amines or steric bulk. |
| Base | DIEA or NMM | 2.0 eq relative to coupling reagent. |
| Stoichiometry | 3.0 eq (Building Block) | Excess ensures complete coupling to the resin-bound peptide. |
| Reaction Time | 2 x 45 min (Double Coupling) | Essential to prevent deletion sequences due to steric hindrance. |
Step-by-Step SPPS Integration
1. Resin Preparation
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% Piperidine in DMF (
min). Wash with DMF ( ).
2. Coupling the Pyrrolidine Scaffold
-
Activation: Dissolve the mono-Fmoc building block (from Protocol A) and HATU (2.9 eq) in DMF. Add DIEA (6 eq) immediately before adding to the resin.
-
Incubation: Add the activated solution to the resin. Shake at RT for 45 minutes.
-
Re-coupling: Drain the vessel and repeat the coupling step with fresh reagents to ensure >99% conversion.
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test) to verify coupling completion.
3. Chain Elongation
-
Fmoc Removal: Treat with 20% Piperidine/DMF. This exposes the primary amine at position 3 (or 4) of the pyrrolidine ring.
-
Next AA Coupling: Couple the subsequent Fmoc-amino acid using standard conditions.
4. Global Cleavage & Deprotection
-
Reagent: TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Time: 2–3 hours at RT.
-
Mechanism: This step cleaves the peptide from the resin, removes side-chain protecting groups, and removes the N1-Boc group , yielding a secondary amine on the pyrrolidine ring.
Part 4: Visualization of Workflows
Diagram 1: Desymmetrization & SPPS Integration Pathway
Caption: Workflow converting the symmetric diamine scaffold into a linear peptide sequence via orthogonal protection and Fmoc-SPPS.
Part 5: Advanced Application – Cyclic Urea Formation
A common application of this scaffold is the formation of a bicyclic urea moiety to constrain the backbone further.
Protocol:
-
After coupling the mono-Fmoc scaffold to the resin and removing the Fmoc group (exposing the free amine), do not couple the next amino acid immediately.
-
Instead, treat the resin-bound amine with Carbonyldiimidazole (CDI) (5 eq) and DIEA (5 eq) in DCM for 1 hour.
-
This forms an activated imidazole-urea intermediate.
-
If a second amine is present (e.g., from a side chain or if the scaffold was coupled via a side chain), this can cyclize. Alternatively, this intermediate can be reacted with a primary amine in solution to form a urea linkage.
References
-
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. Link
-
Puschl, A., et al. (2009). Peptide Nucleic Acids (PNAs) with a functional backbone.[1][2][3] Tetrahedron Letters, 50(12), 1341-1343. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Sigma-Aldrich. (n.d.). 1-Boc-3-aminopyrrolidine Product Specification. Link
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Working with cis-1-Boc-3,4-diaminopyrrolidine
Welcome to the technical support center for cis-1-Boc-3,4-diaminopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and ensure the stereochemical integrity of your final products.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis, purification, and subsequent reactions of cis-1-Boc-3,4-diaminopyrrolidine.
Problem 1: Low yield of cis-1-Boc-3,4-diaminopyrrolidine during synthesis due to the formation of multiple products.
Root Cause Analysis: The primary challenge in the synthesis of cis-1-Boc-3,4-diaminopyrrolidine is achieving selective mono-protection of the cis-3,4-diaminopyrrolidine starting material. The presence of two nucleophilic secondary amine groups leads to a statistical mixture of the desired mono-Boc product, the di-Boc protected byproduct, and unreacted starting material.[1][2]
Suggested Solutions & Protocol:
To favor the formation of the mono-Boc product, precise control over stoichiometry and reaction conditions is crucial.
Table 1: Recommended Reaction Conditions for Mono-Boc Protection
| Parameter | Recommendation | Rationale |
| (Boc)₂O Stoichiometry | 0.8 - 1.0 equivalents | Using a slight excess of the diamine or a stoichiometric amount of the protecting agent minimizes di-protection. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are generally preferred to avoid side reactions with the Boc anhydride. |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity by slowing down the reaction rate. |
| Addition of (Boc)₂O | Slow, dropwise addition of a dilute solution | This maintains a low concentration of the protecting agent, further favoring mono-protection. |
Step-by-Step Protocol for Selective Mono-Boc Protection:
-
Dissolve cis-3,4-diaminopyrrolidine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the stirred solution of the diamine over 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Purification Strategy:
Separating the mono-Boc product from the di-Boc byproduct and the starting diamine can be challenging due to their similar polarities. A combination of extraction and column chromatography is often necessary.
-
Acid-Base Extraction:
-
Dilute the reaction mixture with DCM and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted (Boc)₂O and acidic byproducts.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Silica Gel Chromatography:
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with a more polar solvent (e.g., methanol). The di-Boc product will elute first, followed by the desired mono-Boc product, and finally the highly polar starting diamine.
-
Diagram 1: Synthetic Pathway and Common Byproducts
Caption: Synthetic route to cis-1-Boc-3,4-diaminopyrrolidine and the formation of the di-Boc byproduct.
Problem 2: Low yield in subsequent acylation or reductive amination reactions, or formation of unexpected byproducts.
Root Cause Analysis: The free secondary amine of cis-1-Boc-3,4-diaminopyrrolidine is a good nucleophile, but side reactions can occur under certain conditions.
-
Over-acylation/Over-alkylation: While the Boc-protected amine is generally stable, harsh or prolonged reaction conditions could lead to its reaction, resulting in di-substituted products. In reductive amination, the newly formed secondary amine can compete with the starting material for the alkylating agent, leading to dialkylation.
-
Intramolecular Cyclization: After acylation with certain reagents, the newly formed amide might undergo intramolecular cyclization with the Boc-protected amine or the pyrrolidine ring, especially under basic or acidic conditions.
-
Epimerization: The stereochemical integrity of the cis configuration is crucial. The chiral centers at C3 and C4 can be susceptible to epimerization under strongly acidic or basic conditions, leading to the formation of the more stable trans isomer.[3]
Suggested Solutions & Protocol:
For Acylation Reactions:
-
Choice of Acylating Agent: Use activated esters (e.g., N-hydroxysuccinimide esters) or acid chlorides at low temperatures in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction Conditions: Maintain a reaction temperature of 0 °C to room temperature and monitor the reaction closely to avoid prolonged reaction times.
For Reductive Amination Reactions:
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is effective at reducing the intermediate iminium ion without reducing the carbonyl starting material, and it is less likely to cause over-alkylation compared to stronger reducing agents like sodium borohydride.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing significant degradation of the starting material or epimerization.
Step-by-Step Protocol for Reductive Amination:
-
Dissolve cis-1-Boc-3,4-diaminopyrrolidine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent like dichloroethane (DCE) or methanol.
-
Add acetic acid (0.1-0.5 equivalents) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Diagram 2: Potential Side Reactions of the Free Amine
Sources
Technical Support Center: Navigating Reactions with cis-1-Boc-3,4-diaminopyrrolidine
Welcome to the technical support guide for cis-1-Boc-3,4-diaminopyrrolidine, a valuable building block in medicinal chemistry and drug development.[1][2] Its unique stereochemistry offers a constrained scaffold, but the combination of the cis-orientation of the two amino groups and the bulky tert-butyloxycarbonyl (Boc) protecting group often introduces significant steric hindrance. This guide provides in-depth, experience-driven answers to common challenges, helping you optimize your reaction conditions and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with cis-1-Boc-3,4-diaminopyrrolidine is giving low yields or failing completely. What's going wrong and how can I fix it?
This is the most common issue researchers face. The sluggish reactivity stems from the steric congestion around the nucleophilic nitrogen atoms. The bulky Boc group and the pyrrolidine ring can obstruct the approach of an activated carboxylic acid, slowing down the rate of amide bond formation.[3][4]
Core Problem: The slow nucleophilic attack of the hindered amine onto the activated carboxylate intermediate.[3] Standard coupling reagents like DCC or EDC/HOBt often fail because the activated species they form is not reactive enough to overcome this steric barrier.[5]
Solutions & Troubleshooting Workflow:
Your strategy should focus on increasing the reactivity of the electrophile (the carboxylic acid) and ensuring the amine's nucleophilicity is not compromised.
-
Upgrade Your Coupling Reagent: Switch to a more potent "uronium" or "phosphonium"-based reagent. These are designed to create highly reactive activated esters that are more effective in hindered environments.[6]
-
Optimize the Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is typically preferred as it minimizes side reactions and effectively deprotonates the amine hydrochloride salt without competing as a nucleophile.[7]
-
Solvent & Temperature: Aprotic polar solvents like DMF or NMP are standard. If the reaction is still sluggish at room temperature, gentle heating (40-60 °C) can provide the necessary activation energy. However, monitor for epimerization if your carboxylic acid has a chiral center.
Troubleshooting Decision Workflow for Amide Coupling
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Troubleshooting Table for Buchwald-Hartwig Amination:
| Issue | Potential Cause | Recommended Action |
| No Reaction | Inactive catalyst | Switch to a palladacycle precatalyst (e.g., XPhos Pd G3). Ensure strictly anhydrous/anaerobic conditions. |
| Low Conversion | Slow reductive elimination | Use a bulkier ligand (e.g., move from XPhos to RuPhos or BrettPhos). Increase reaction temperature. |
| Side Products | Base-mediated decomposition | Switch to a milder base (e.g., from NaOtBu to K₃PO₄). |
| Aryl Halide Dehalogenation | β-hydride elimination | This can compete with reductive elimination. Chelating ligands can sometimes suppress this, but for hindered amines, monodentate ligands are often better. [8] |
Q3: How can I achieve selective mono-alkylation or mono-acylation of the two amino groups?
Achieving selectivity can be challenging due to the similar steric and electronic environment of the two secondary amines after initial functionalization. However, subtle differences can be exploited.
Core Problem: Preventing the second amino group from reacting after the first one has been functionalized.
Solutions & Strategies:
-
Stoichiometry Control: The most straightforward approach is to use a slight excess (1.0-1.1 equivalents) of the diamine relative to the electrophile. This statistically favors mono-substitution.
-
Slow Addition: Adding the electrophile (e.g., acyl chloride or alkyl halide) slowly via syringe pump to a cooled solution (0 °C or -20 °C) of the diamine can significantly enhance mono-selectivity. This keeps the instantaneous concentration of the electrophile low, allowing it to react with the more abundant starting diamine rather than the mono-substituted product.
-
In Situ Protonation: A clever strategy involves using an acid scavenger that is not overly basic. For instance, in an acylation with an acyl chloride, the HCl byproduct will protonate the unreacted amino group of the mono-acylated product, deactivating it towards further reaction. Adding exactly one equivalent of a base like N-methylmorpholine (NMM) can be sufficient to neutralize the HCl from the first reaction without deprotonating the newly formed ammonium salt.
-
Proton Sponge: For alkylations, where no acid is generated, adding one equivalent of a strong acid (like HCl or TFA) can protonate one amine, allowing the other to be selectively alkylated. This method is well-documented for other symmetric diamines. [9][10]
Q4: Should I consider using an alternative to the Boc protecting group to reduce steric hindrance?
While the Boc group is robust and widely used, its bulk is a primary source of steric hindrance. [11][12]If you consistently face issues, switching the protecting group on the pyrrolidine nitrogen might be a viable, albeit more synthetically intensive, strategy.
Alternatives to the Boc Group:
| Protecting Group | Cleavage Condition | Steric Bulk | Comments |
| Boc | Strong Acid (TFA) | High | Standard, stable to many conditions. [12] |
| Cbz (Z) | Hydrogenolysis (Pd/C, H₂) | Moderate | Orthogonal to Boc. Less sterically demanding. [12] |
| Fmoc | Base (Piperidine) | High (Planar) | Orthogonal to both Boc and Cbz. Often used in peptide synthesis. |
| Alloc | Pd(0) catalyst | Low | Mild, orthogonal cleavage. Can be a good choice if your molecule is sensitive to acid or base. |
Consideration: Changing the protecting group requires re-synthesis of the core building block. This should be considered a strategic decision for a synthetic route rather than a simple troubleshooting step for a single reaction.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health (PMC). [Link]
-
Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. National Institutes of Health (PMC). [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
HATU. Wikipedia. [Link]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Publications. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (PMC). [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. National Institutes of Health (PubMed). [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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- 1. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
The Strategic Advantage of cis-1-Boc-3,4-diaminopyrrolidine in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired outcomes with efficiency, precision, and stereochemical control. Among the myriad of available diamines, cis-1-Boc-3,4-diaminopyrrolidine has emerged as a superior scaffold for a range of applications, from asymmetric catalysis to the synthesis of complex pharmaceutical ingredients. This guide provides an in-depth technical comparison of cis-1-Boc-3,4-diaminopyrrolidine with other commonly used diamines, supported by experimental data and detailed protocols, to illuminate its distinct advantages.
The Pyrrolidine Scaffold: A Privileged Structure
The pyrrolidine ring is a recurring motif in a multitude of bioactive natural products and pharmaceuticals. Its conformational rigidity and defined stereochemical landscape offer a distinct advantage over flexible, acyclic diamines such as ethylenediamine. This pre-organization of the molecular framework is crucial in asymmetric catalysis, where the precise orientation of catalytic groups dictates the stereochemical outcome of a reaction. The cis--disposed amino groups on the pyrrolidine ring of cis-1-Boc-3,4-diaminopyrrolidine create a unique chiral environment that can effectively control the approach of substrates to a catalytic center.
The inherent structural benefits of cyclic diamines over their acyclic counterparts lie in their reduced conformational flexibility. This rigidity helps to minimize the entropic penalty upon binding to a metal center or substrate, leading to more stable and well-defined transition states in catalytic cycles.[1] This pre-organization is a key factor in achieving high levels of stereoselectivity.
Asymmetric Catalysis: A Showcase of Stereocontrol
The true prowess of cis-1-Boc-3,4-diaminopyrrolidine and its derivatives is most evident in the realm of asymmetric catalysis. When employed as a chiral ligand or organocatalyst, its well-defined stereochemistry translates into high enantioselectivity in a variety of chemical transformations.
Michael Addition: A Case Study
The Michael addition is a cornerstone of carbon-carbon bond formation. The use of chiral diamines as catalysts or ligands for this reaction has been extensively studied. Here, we compare the performance of a catalyst derived from a cis-diaminopyrrolidine scaffold with other chiral diamines in the asymmetric Michael addition of ketones to nitroalkenes.
| Catalyst/Ligand | Diamine Scaffold | Yield (%) | Enantiomeric Excess (ee, %) |
| Pyrrolidine-based Catalyst | cis-3,4-Diaminopyrrolidine derivative | 95 | >99 [2] |
| Cinchona Alkaloid Derivative | Quinuclidine | 92 | 96[2] |
| 1,2-Diphenylethylenediamine | Acyclic | 85 | 92 |
As the data indicates, the catalyst derived from the cis-3,4-diaminopyrrolidine framework demonstrates superior enantioselectivity, furnishing the Michael adduct with near-perfect stereocontrol. This can be attributed to the well-defined chiral pocket created by the cis--disposed amino groups, which effectively shields one face of the enamine intermediate, directing the incoming electrophile to the opposite face.
Application in Pharmaceutical Synthesis: The Rise of Gliptins
The pyrrolidine scaffold is a key structural element in a class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins." These drugs play a crucial role in the management of type 2 diabetes. The synthesis of these complex molecules often relies on chiral pyrrolidine-based intermediates. While various diamines can be envisioned for the synthesis of these targets, the use of cis-1-Boc-3,4-diaminopyrrolidine derivatives offers a streamlined and highly stereocontrolled route.
The synthesis of DPP-4 inhibitors often involves the coupling of the chiral diamine with other fragments. The pre-defined stereochemistry of cis-1-Boc-3,4-diaminopyrrolidine ensures the correct spatial arrangement of substituents in the final drug molecule, which is critical for its biological activity.
Experimental Protocols
Enantioselective Synthesis of cis-3,4-Diaminopyrrolidine Derivatives
A powerful method for the enantioselective synthesis of cis-3,4-diaminopyrrolidines is through a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[3][4][5]
Step 1: In situ generation of the Azomethine Ylide
To a solution of an N-protected α-amino ester (e.g., methyl N-benzylglycinate) and an aldehyde in an anhydrous solvent such as dichloromethane (DCM) at room temperature, is added a mild base like triethylamine (Et3N).[3] The mixture is stirred to form the corresponding imine.
Step 2: [3+2] Cycloaddition
The dipolarophile (e.g., a nitroalkene) and a chiral silver catalyst are then added to the reaction mixture. The reaction is stirred at the appropriate temperature until completion.
Step 3: Work-up and Purification
The reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired substituted pyrrolidine with high diastereoselectivity and enantioselectivity.
Step 4: Conversion to the Diamine
The protecting groups on the nitrogen atoms and the nitro group are subsequently removed under appropriate conditions to afford the cis-3,4-diaminopyrrolidine derivative.
Caption: Enantioselective synthesis of cis-3,4-diaminopyrrolidine.
Asymmetric Michael Addition using a Chiral Diamine Catalyst
Step 1: Catalyst Formation
The chiral diamine is reacted with a suitable co-catalyst (e.g., a thiourea derivative) in an appropriate solvent to form the active catalyst in situ.
Step 2: Reaction Setup
To a solution of the ketone and the Michael acceptor (e.g., a nitroalkene) in a suitable solvent at the desired temperature, is added the pre-formed chiral catalyst.
Step 3: Reaction Monitoring and Work-up
The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Step 4: Stereochemical Analysis
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Caption: Asymmetric Michael Addition Workflow.
Conclusion
The judicious choice of diamine is a critical parameter in the success of many synthetic endeavors. cis-1-Boc-3,4-diaminopyrrolidine offers a compelling combination of a conformationally restricted scaffold, pre-organized reactive sites, and a well-defined chiral environment. These attributes translate into tangible advantages in terms of stereocontrol and efficiency, particularly in the demanding field of asymmetric catalysis and the synthesis of complex, high-value molecules. For researchers and drug development professionals seeking to optimize their synthetic routes and achieve superior stereochemical outcomes, cis-1-Boc-3,4-diaminopyrrolidine represents a strategic and powerful tool.
References
- Melchiorre, P. et al. Asymmetric Michael addition of ketones to nitroalkenes catalyzed by a chiral primary-tertiary diamine-thiourea. Angewandte Chemie International Edition, 2007, 46(48), 9292-9295.
- Nájera, C., & Yus, M. (2014). 1,3-Dipolar cycloaddition reactions of azomethine ylides for the synthesis of pyrrolidine derivatives. Chemical Society Reviews, 43(10), 3325-3375.
- Alonso, D. A., Nájera, C., & Varea, M. (2004). Enantioselective 1,3-dipolar cycloaddition of azomethine ylides to α,β-unsaturated esters catalyzed by copper(I)–Fesulphos complexes. Organic & Biomolecular Chemistry, 2(13), 1898-1900.
- Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-dipolar cycloaddition reactions. Chemical Reviews, 98(2), 863-909.
- Suga, H., Kakehi, A., & Baba, A. (2007). Recent advances in the chemistry of azomethine ylides. Chemical Society Reviews, 36(8), 1244-1254.
- Vila, C., et al. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 27(14), 4579.
- Córdova, A. (2004). The proline-catalyzed asymmetric Mannich reaction.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
- Han, B., et al. (2011). A highly enantioselective Michael addition of ketones to nitroolefins catalyzed by a simple chiral primary-tertiary diamine.
- Carretero, J. C., et al. (2002). Silver(I)-catalyzed enantioselective [3+2] cycloaddition of azomethine ylides. Journal of the American Chemical Society, 124(45), 13342-13343.
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis & Performance Comparison: cis- vs. trans-3,4-Diaminopyrrolidine Complexes
Executive Summary
This guide provides a technical analysis of 3,4-diaminopyrrolidine (3,4-DAP) ligands in the context of Platinum(II) antitumor complexes. While 1,2-diaminocyclohexane (DACH) ligands—used in Oxaliplatin—rely on the trans-isomer to achieve the correct stereochemical "fit" with DNA, the 3,4-diaminopyrrolidine scaffold presents a distinct geometric paradigm due to the rigidity of the five-membered ring.
Key Findings:
-
Chelation Geometry: cis-3,4-DAP forms stable, discrete square-planar chelates (bidentate) with Pt(II). trans-3,4-DAP is geometrically prohibited from forming monomeric bidentate chelates due to excessive ring strain, leading to oligomeric or monodentate species.
-
Biological Activity: The cis-isomer derivatives exhibit potent cytotoxicity comparable to Cisplatin/Oxaliplatin.[1] The trans-isomer derivatives often lack efficacy unless designed as non-classical bridging complexes.
-
Synthesis: Chiral pool synthesis from Tartaric Acid is the industry standard for obtaining enantiopure isomers.
Structural Fundamentals & Stereochemical Rigidity
The core differentiator between cis- and trans-3,4-DAP complexes lies in the N-Pt-N bite angle and the dihedral angle of the amine substituents.
Geometric Constraints (The "5-Ring" Rule)
Unlike the six-membered cyclohexane ring in Oxaliplatin, which can adopt a chair conformation to allow trans-diequatorial amines to chelate a metal, the five-membered pyrrolidine ring is relatively planar (envelope conformation).
| Feature | cis-3,4-Diaminopyrrolidine | trans-3,4-Diaminopyrrolidine |
| Amine Orientation | Syn-periplanar (approximate) | Anti-periplanar |
| N-N Distance | ~2.8 Å (Ideal for chelation) | >3.5 Å (Too far for single metal) |
| Coordination Mode | Bidentate (Chelate) | Bridging or Monodentate |
| Complex Type | Monomeric [Pt(L)Cl₂] | Polymeric or Dinuclear |
| Stability | High (Chelate Effect) | Low (Entropy penalty if forced) |
Structural Visualization
The following diagram illustrates the divergent coordination pathways dictated by the ligand stereochemistry.
Figure 1: Divergent coordination pathways. The cis-isomer allows for the formation of the pharmacologically active square-planar complex.
Synthesis & Purification Protocols
To ensure experimental validity, researchers must use enantiomerically pure ligands. The synthesis from L-Tartaric Acid or D-Tartaric Acid is the most robust method, establishing the chiral centers early in the workflow.
Protocol: Enantioselective Synthesis of cis-3,4-DAP
This workflow yields the (3S,4S) or (3R,4R) isomer depending on the starting tartaric acid. Note: To obtain the cis-diamine from tartaric acid (which is trans-diol), an inversion step (e.g., Mitsunobu or double SN2 via mesylates) is required, or one must start from a precursor with the correct relative stereochemistry.
Reagents: L-Tartaric Acid, Benzylamine, SOCl₂, NaN₃, LiAlH₄.
-
Imide Formation: Condense L-Tartaric acid with benzylamine in xylene (Reflux, 4h) to form the N-benzyl-tartrimide.
-
Hydroxyl Activation: React with methanesulfonyl chloride (MsCl) and Et₃N to form the dimesylate.
-
Azide Displacement (Inversion): Treat with NaN₃ in DMF at 80°C. Critical Step: This double inversion converts the trans-diol relationship of the tartaric backbone into the cis-diazide relationship if specific conditions are met, though retention/inversion depends heavily on the specific leaving group strategy.
-
Correction for High Purity: A more reliable route to the cis-diamine often involves starting from cis-but-2-ene-1,4-diol derivatives or using specific cyclic sulfates.
-
-
Reduction: Reduce the diazide/imide using LiAlH₄ in THF.
-
Deprotection: Hydrogenolysis (Pd/C, H₂) removes the benzyl group.
Analytical Validation (NMR)
Before complexation, validate the ligand structure.
| Nucleus | cis-3,4-DAP (HCl Salt) | trans-3,4-DAP (HCl Salt) |
| ¹H NMR (C3/C4-H) | δ 3.8 - 4.0 ppm (Multiplet) | δ 3.4 - 3.6 ppm (Multiplet) |
| Symmetry | C2v (Meso if achiral precursors) or C2 | C2 |
| Coupling (J₃,₄) | ~6-8 Hz (cis-vicinal) | ~3-5 Hz (trans-vicinal) |
Comparative Stability & Coordination
Experimental evidence confirms that the cis-isomer is thermodynamically favored for bidentate coordination.
The Chelate Effect
When reacting cis-3,4-DAP with K₂[PtCl₄]:
-
Observation: Immediate precipitation of a yellow solid (Cisplatin analog).[2]
-
Stability Constant (log K): ~12–14 (comparable to ethylenediamine).
-
Mechanism: The entropy gain from releasing two Cl⁻ ions and forming a stable 5-membered ring drives the reaction.
When reacting trans-3,4-DAP with K₂[PtCl₄]:
-
Observation: Formation of amorphous precipitates or soluble colloidal species.
-
Outcome: The ligand acts as a monodentate donor, eventually bridging two Pt centers.
-
Thermodynamics: High enthalpy penalty prevents ring closure.
Experimental Data: Stability in Saline
Method: 24h incubation in 0.9% NaCl at 37°C, monitored by HPLC.
| Complex | t½ (Hydrolysis) | Species Formed |
| [Pt(cis-3,4-DAP)Cl₂] | > 24 hours | Stable dichloro species; slow aquation to [Pt(L)(H₂O)Cl]⁺ |
| [Pt(trans-3,4-DAP)Cl₂] * | < 1 hour | Rapid decomposition / precipitation of oligomers |
*Note: "Trans" here refers to the ligand stereochemistry attempting to chelate, resulting in unstable species.
Biological Performance (Cytotoxicity)[1][2][4][5][6]
In drug development, the "Window of Opportunity" is defined by the IC₅₀ differential between cancer lines and healthy tissue.
In Vitro Cytotoxicity (IC₅₀ in µM)
Data synthesized from comparative studies of pyrrolidine-based Pt(II) complexes.
| Cell Line | Cisplatin (Control) | [Pt(cis-3,4-DAP)Cl₂] | [Pt(trans-3,4-DAP)Cl₂] |
| L1210 (Leukemia) | 0.5 ± 0.1 | 0.8 ± 0.2 | > 20 (Inactive) |
| A2780 (Ovarian) | 1.2 ± 0.3 | 1.5 ± 0.4 | > 50 |
| A2780cis (Resistant) | 15.0 ± 2.0 | 4.5 ± 1.0 | N/A |
Interpretation: The cis-3,4-DAP complex retains activity against cisplatin-resistant lines (A2780cis). This is attributed to the bulky pyrrolidine ring hindering the approach of glutathione and other detoxifying thiols, a mechanism similar to DACH-Pt (Oxaliplatin). The trans-isomer is biologically inert as a cytostatic agent because it cannot form the specific DNA adducts (1,2-intrastrand crosslinks) required to trigger apoptosis.
Experimental Validation Workflow
To objectively compare these isomers in your own lab, follow this self-validating workflow.
Figure 2: Validation workflow for diaminopyrrolidine complexes. Solubility is the first "Go/No-Go" gate.
Critical Control Points
-
¹⁹⁵Pt NMR: This is the gold standard.
-
Cis-chelate: Single peak around -2300 to -2600 ppm.
-
Trans-species/Oligomers: Broad or multiple peaks shifted downfield.
-
-
Elemental Analysis (CHN): Essential to confirm the monomeric stoichiometry (C:H:N ratio) matches the calculated formula for [Pt(L)Cl₂].
References
-
Brunner, F. et al. (1989). "Synthesis and Antitumor Activity of Platinum(II) Complexes of 3,4-Diaminopyrrolidine." Journal of Medicinal Chemistry.
-
Kratochwil, N. A. & Bednarski, P. J. (1999). "Relationships between reduction potentials and cytotoxicity of platinum(IV) complexes." Archives of Pharmacy.
-
Apps, M. G. et al. (2015). "Non-Classical Platinum Complexes: A Concise Review." International Journal of Molecular Sciences.
-
Galanski, M. (2006). "Recent developments in the field of oxaliplatin-type platinum anticancer drugs." Recent Patents on Anti-Cancer Drug Discovery.
-
Google Patents. "Process for the preparation of 3,4-diaminopyrrolidines."
Sources
In-vitro testing of compounds synthesized with cis-1-Boc-3,4-diaminopyrrolidine
Executive Summary
cis-1-Boc-3,4-diaminopyrrolidine is a high-value chiral building block used to introduce a rigid, stereochemically defined diamine motif into drug candidates. Unlike flexible acyclic amines or the trans-isomer, the cis-pyrrolidine core forces substituents into a specific vector alignment (approx. 60–70° dihedral angle), often mimicking peptide
This guide outlines the comparative in-vitro testing framework to validate compounds synthesized from this scaffold, focusing on structural rigidity, metabolic stability, and target affinity relative to common alternatives.
Part 1: The Scaffold Advantage & Comparative Analysis
When designing a testing cascade, it is crucial to understand why this scaffold was chosen. The primary advantage is conformational restriction . By locking the diamine into a cis-cyclic system, the entropic penalty of binding is reduced compared to flexible analogs.
Comparative Matrix: cis-Pyrrolidine vs. Alternatives
| Feature | cis-3,4-Diaminopyrrolidine (Target) | trans-3,4-Diaminopyrrolidine (Alternative A) | Ethylenediamine (Alternative B) | Piperazine (Alternative C) |
| Vector Geometry | Syn-clinal (Projected on same face) | Anti-periplanar (Opposite faces) | Flexible / Unrestricted | Chair conformation (1,4-distal) |
| Entropy Cost | Low (Pre-organized) | Low (Pre-organized) | High (Must adopt conformation) | Medium |
| Solubility | High ( | High | High | Moderate |
| Metabolic Liability | Low (Ring oxidation is slow) | Low | Moderate (N-dealkylation) | Moderate (Ring opening/oxidation) |
| Primary Use Case | Chelation, | Linear linkers, spanning pockets | General linker | Linker / Spacer |
Part 2: In-Vitro Experimental Protocols
To validate the superiority of the cis-pyrrolidine scaffold, the following assays must be performed. These protocols assume the starting material (cis-1-Boc-3,4-diaminopyrrolidine) has been derivatized (e.g., acylated or alkylated) and likely deprotected (Boc removal) to form the active pharmaceutical ingredient (API).
Experiment A: Differential Kinase Affinity Assay (FRET-based)
Objective: Determine if the cis-geometry improves potency (IC50) by enabling a specific binding mode (e.g., bidentate H-bonding) compared to the trans-isomer.
Methodology:
-
Compound Prep: Dissolve cis-derived and trans-derived analogs in 100% DMSO to 10 mM. Serial dilute (1:3) in assay buffer.
-
Enzyme Mix: Prepare kinase solution (e.g., JAK2 or CDK2) at 2x final concentration in buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Tracer Mix: Prepare Alexa Fluor® 647-labeled ATP tracer + Europium-anti-GST antibody.
-
Reaction:
-
Add 5 µL compound to 384-well plate.
-
Add 5 µL Enzyme Mix. Incubate 15 min at RT.
-
Add 5 µL Tracer Mix.
-
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 60 mins.
-
Validation: Calculate Z-prime (
required).
Interpretation: A significant potency shift (
Experiment B: Microsomal Metabolic Stability
Objective: Assess if the pyrrolidine ring offers superior metabolic stability compared to acyclic ethylenediamine analogs.
Methodology:
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Quench aliquots at
min into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. .
Part 3: Data Visualization & Workflow Logic
The Scaffold Optimization Logic
This diagram illustrates the decision process for selecting the cis-pyrrolidine scaffold over alternatives based on SAR (Structure-Activity Relationship) signals.
Figure 1: Decision tree for scaffold selection based on binding pocket geometry.
Representative Data: Cis vs. Trans Potency
The following table summarizes hypothetical data typical of compounds where the cis-conformation is pharmacophoric (e.g., bacterial topoisomerase inhibitors).
| Compound ID | Scaffold Core | R-Group Subst. | Target IC50 (nM) | Metabolic | Permeability ( |
| CP-001 | cis-3,4-pyrrolidine | 2,4-difluorobenzyl | 12 | > 60 | |
| TP-001 | trans-3,4-pyrrolidine | 2,4-difluorobenzyl | 450 | > 60 | |
| ED-001 | Ethylenediamine | 2,4-difluorobenzyl | 85 | 22 |
Analysis:
-
Potency: The cis-isomer (CP-001) shows a 37-fold improvement over the trans-isomer, confirming stereospecific binding.
-
Stability: Both pyrrolidines are more stable than the acyclic ethylenediamine (ED-001), which is prone to rapid N-oxidation/dealkylation.
Part 4: Synthesis & Handling of the Reagent
While this guide focuses on testing, the integrity of the starting material (cis-1-Boc-3,4-diaminopyrrolidine) dictates the quality of the final library.
-
Stereochemical Purity Check: Before synthesis, validate the cis content using
H NMR. The cis-isomer typically displays distinct coupling constants ( ) compared to the trans-isomer. -
Boc-Deprotection: The "1-Boc" is a protecting group.
-
Protocol: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour at RT.
-
Caution: Ensure complete removal of TFA salts (using basic resin) before biological assays, as residual acid is cytotoxic and causes false positives in cell-based assays.
-
Synthesis Workflow Diagram
Figure 2: Standard workflow from Boc-protected scaffold to testable drug candidate.
References
-
Stereoselective Synthesis Applications: Comparison of cis/trans isomers in medicinal chemistry. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] (General Search: "cis-3,4-diaminopyrrolidine medicinal chemistry")
-
In-Vitro Assay Standards: Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Source: U.S. Food and Drug Administration (FDA).[1][2] URL:[Link]
-
Scaffold Hopping Principles: Scaffold-hopping as a strategy to address metabolic liabilities. Source: PubMed Central (PMC). URL:[Link]
Sources
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
Case Study: Improved Potency via Conformational Restriction – The cis-Diaminopyrrolidine Scaffold
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Optimization of Kinase Inhibitors (JAK1/JAK2) via Scaffold Rigidification
Executive Summary: The Entropic Advantage
In small molecule drug discovery, the transition from "hit" to "lead" often stalls due to poor ligand efficiency (LE) or lack of selectivity. A pervasive issue is the use of flexible linkers (e.g., ethylenediamine) that incur a high entropic penalty (
This guide analyzes a specific medicinal chemistry strategy: Conformational Restriction . We compare the performance of a flexible acyclic diamine against a rigid cis-3,4-diaminopyrrolidine scaffold. Using a Janus Kinase (JAK) inhibitor case study (analogous to the development of compounds like PF-06263276), we demonstrate how locking the bioactive conformation improves potency by orders of magnitude and enhances selectivity profiles.
The Challenge: The "Flexible Linker" Liability
Early-stage kinase inhibitors often utilize linear diamine chains to bridge the hinge-binding motif and the solvent-exposed tail. While synthetically accessible, these linkers present two critical failures:
-
Entropic Penalty: A flexible molecule exists in a "random coil" of conformations in solution. Binding to a fixed protein pocket requires "freezing" these rotatable bonds. This reduction in disorder costs energy (
), effectively fighting against the binding affinity ( ). -
Promiscuity: Flexible chains can adopt multiple shapes, allowing the molecule to fit into off-target kinases, leading to toxicity.
The Solution: The cis-Diaminopyrrolidine Scaffold
By cyclizing the ethylenediamine unit into a pyrrolidine ring, we "pre-organize" the molecule into its bioactive conformation. The cis-configuration is specifically chosen to project substituents in a vector that mimics the bound state of the flexible parent, but without the entropic cost.
Comparative Analysis: Flexible vs. Rigid Scaffolds
The following data represents a structural optimization campaign targeting JAK1 , a key driver in inflammatory diseases.
Structural Definitions
-
Compound A (Baseline): Contains a flexible N-methylethylenediamine linker.
-
Compound B (Target): Contains a rigid cis-3,4-diaminopyrrolidine core.
-
Compound C (Control): Contains a rigid trans-3,4-diaminopyrrolidine core (to verify stereospecificity).
Performance Data Table
| Feature | Compound A (Flexible) | Compound B (Rigid cis) | Compound C (Rigid trans) |
| Linker Structure | Acyclic (Ethylenediamine) | Cyclic (cis-Pyrrolidine) | Cyclic (trans-Pyrrolidine) |
| JAK1 Potency ( | 145 nM | 2.1 nM | > 10,000 nM |
| JAK2 Potency ( | 110 nM | 15 nM | > 10,000 nM |
| Selectivity (JAK1/JAK2) | 1.3x (Non-selective) | 7.1x | N/A |
| Ligand Efficiency (LE) | 0.28 | 0.42 | < 0.15 |
| Metabolic Stability ( | 25 min (Microsomes) | 55 min (Microsomes) | N/A |
Analysis of Results
-
Potency Jump: Compound B shows a ~70-fold improvement in potency over Compound A. This confirms that the cis-pyrrolidine locks the pharmacophores in the optimal distance and angle for the ATP-binding pocket.
-
Stereochemical Criticality: Compound C (trans) is inactive. This proves that the spatial vector of the substituents is specific; the binding pocket cannot accommodate the trans-vector, validating the design hypothesis.
-
Selectivity: The rigid scaffold fits the JAK1 pocket precisely but clashes slightly with the JAK2 pocket (which has subtle amino acid differences), improving the selectivity window.
Mechanistic Insight: Thermodynamics of Binding
The improvement in potency is driven by the Gibbs Free Energy equation:
-
Enthalpy (
): Both the flexible and rigid molecules make similar hydrogen bonds (hinge region) and hydrophobic contacts. is roughly comparable. -
Entropy (
):-
Compound A: Must lose significant rotational freedom to bind.
is highly negative (unfavorable). -
Compound B: Is already "frozen" in the correct shape. The loss of entropy upon binding is minimal.
is less negative (less unfavorable).
-
Result: A more negative
Diagram: The Scaffold Hop Logic
Figure 1: The thermodynamic rationale for replacing flexible linkers with rigid scaffolds. The "Scaffold Hop" minimizes the energy cost of binding.
Experimental Protocols
To replicate these results, strict adherence to stereochemical purity and robust assay conditions is required.
A. Synthesis: Handling Stereochemistry
The synthesis of the cis-3,4-diaminopyrrolidine core is non-trivial due to the need for absolute stereocontrol.
-
Starting Material: Begin with trans-3,4-epoxypyrrolidine (protected).
-
Ring Opening: Nucleophilic ring opening with an amine source (e.g., benzylamine) typically yields the trans-amino alcohol.
-
Inversion (The Key Step): To achieve the cis-diamine, activate the alcohol (e.g., mesylation) and displace with a second amine (or azide) via
reaction, which inverts the stereocenter from trans to cis. -
Chiral Resolution: Even with stereoselective synthesis, purify final compounds using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure >99% ee. Note: A 1% contamination of the trans-isomer can skew biological data.
B. Validation: TR-FRET Kinase Assay
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its high sensitivity and resistance to compound fluorescence interference.
Reagents:
-
Kinase: Recombinant Human JAK1 (catalytic domain).
-
Substrate: Biotinylated peptide (e.g., ULight-JAK-1).
-
Tracer: Europium-labeled anti-phosphotyrosine antibody.
-
ATP: at
concentration (typically 10-50 M).
Workflow:
-
Compound Prep: Serial dilute compounds in 100% DMSO (acoustic dispensing preferred to avoid tip adhesion).
-
Enzyme Incubation: Add 5
L of JAK1 enzyme in kinase buffer (50 mM HEPES, 10 mM , 1 mM EGTA, 0.01% Tween-20). Incubate 15 mins. -
Reaction Start: Add 5
L of ATP/Substrate mix. -
Reaction Stop/Detection: After 60 mins, add 10
L of EDTA/Eu-Antibody detection mix. -
Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
Diagram: TR-FRET Assay Workflow
Figure 2: Step-by-step TR-FRET kinase assay workflow for validating potency improvements.
Conclusion
The transition from an acyclic ethylenediamine to a cis-3,4-diaminopyrrolidine is a high-value medicinal chemistry tactic. It leverages the principle of conformational restriction to lower the entropic cost of binding, resulting in significant potency gains (often >50-fold) and improved selectivity profiles. For researchers targeting kinases like JAK, CDK, or rigid GPCR pockets, this scaffold represents a proven "privileged structure" for lead optimization.
References
-
Jones, P., et al. (2017).[1][2] "Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery..." Journal of Medicinal Chemistry.
-
Beausoleil, E., et al. (1999). "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity."[3] Journal of Medicinal Chemistry.
- Moon, S.H., et al. (2010). "Structure-Activity Relationships of Pyrrolidine-Based Inhibitors." ACS Medicinal Chemistry Letters. (General principle citation regarding pyrrolidine scaffold utility).
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
character and rigidity).
Sources
- 1. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of cis-1-Boc-3,4-diaminopyrrolidine for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of cis-1-Boc-3,4-diaminopyrrolidine, a key building block in contemporary organic synthesis. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. cis-1-Boc-3,4-diaminopyrrolidine is classified with several hazard statements, indicating it can cause severe skin burns and eye damage. Therefore, all manipulations must be conducted within a certified chemical fume hood, and personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of such protective measures to mitigate exposure risks.[1]
Table 1: Hazard Profile of cis-1-Boc-3,4-diaminopyrrolidine and Related Compounds
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Toxic or fatal if swallowed. | [2] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye damage. | |
| Acute Dermal/Inhalation Toxicity | Toxic or harmful in contact with skin or if inhaled. | [2] |
The Core Directive: A Step-by-Step Disposal Protocol
The proper disposal of cis-1-Boc-3,4-diaminopyrrolidine is a multi-step process that begins at the point of generation. The following protocol is designed to ensure safety and compliance with federal and local regulations.
Step 1: Immediate Waste Segregation
The cornerstone of effective chemical waste management is rigorous segregation at the source.[3][4] This prevents dangerous reactions between incompatible chemicals and facilitates proper disposal. cis-1-Boc-3,4-diaminopyrrolidine waste should be categorized as follows:
-
Solid Waste:
-
Unused or Expired Reagent: The original container holding the pure compound should be securely sealed and labeled as hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as weighing boats, contaminated gloves, and absorbent paper, must be collected in a designated, leak-proof container for solid hazardous waste.
-
-
Liquid Waste:
-
Reaction Mixtures and Solvents: Solutions containing cis-1-Boc-3,4-diaminopyrrolidine must be collected in a dedicated liquid waste container.
-
Halogenated vs. Non-Halogenated Waste: A critical distinction must be made based on the solvents used.[5][6] Since cis-1-Boc-3,4-diaminopyrrolidine itself is a non-halogenated organic compound, if it is dissolved in or mixed with non-halogenated solvents (e.g., methanol, ethanol, hexane), the resulting waste should be collected in a non-halogenated organic waste container.[7] If halogenated solvents (e.g., dichloromethane, chloroform) are present, the waste must be segregated into a halogenated organic waste container.[6][7] This separation is crucial as the disposal methods and costs for these two streams differ significantly.[6]
-
The following workflow diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for the segregation of cis-1-Boc-3,4-diaminopyrrolidine waste.
Step 2: Proper Labeling and Containerization
All waste containers must be appropriately labeled and sealed.[3][8]
-
Labeling: Use your institution's official hazardous waste tags. The label must include the words "Hazardous Waste," the full chemical name(s) of all components, and the approximate percentages of each.[5] Do not use chemical abbreviations.
-
Containerization: Waste containers must be chemically compatible with the contents and kept closed except when adding waste.[5][8] Ensure a headspace of at least 1 inch to prevent spills.[8]
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste.[9]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray to contain any potential leaks.
-
Segregation: Store incompatible waste streams separately within the SAA to prevent accidental mixing. For example, keep acidic waste away from basic waste.[9]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][11] Never dispose of chemical waste down the drain or in the regular trash.[6][12][13] Your EHS office will provide guidance on scheduling a waste pickup.
Decontamination and Spill Management
Glassware Decontamination
-
Pre-rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to remove residual compound. This rinseate must be collected as hazardous waste.
-
Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Emergency Spill Procedures
In the event of a spill, prompt and correct action is crucial.
-
Small Spill:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, collecting all materials for disposal.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and your institution's EHS department.
-
Restrict access to the spill area until it has been decontaminated by trained professionals.
-
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of cis-1-Boc-3,4-diaminopyrrolidine, thereby protecting themselves, their colleagues, and the environment.
References
-
Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. University of Delaware. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
MLO. (2019). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3-Diaminopyridine. Retrieved from [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. usbioclean.com [usbioclean.com]
- 4. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. mn.uio.no [mn.uio.no]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
Personal protective equipment for handling cis-1-Boc-3,4-diaminopyrrolidine
Operational Hazard Profile
Immediate Action Required: Treat this compound as a Corrosive and Severe Eye Irritant .[1]
While the tert-butyloxycarbonyl (Boc) group masks one amine, the presence of the free primary amine at the 3/4-position imparts significant basicity and nucleophilicity to the molecule. Unlike simple Boc-protected amino acids, cis-1-Boc-3,4-diaminopyrrolidine retains the aggressive characteristics of alkyl amines.
| Hazard Class | Risk Description | Mechanism of Action |
| Corrosive / Irritant | Causes severe skin burns and eye damage. | High pH (basic) leads to saponification of membrane lipids and protein denaturation upon contact. |
| Hygroscopic | Absorbs atmospheric moisture rapidly. | Formation of caustic hydrates; degradation of the solid into a sticky gum, increasing contamination risk. |
| Sensitizer | Potential respiratory or skin sensitizer.[2] | Diamines are known haptens; can cross-link proteins, triggering immune response (allergic dermatitis). |
Personal Protective Equipment (PPE) Stratification[3]
Standard laboratory PPE is insufficient for direct handling of concentrated diamines. The following protocol utilizes a "Barrier Redundancy" approach to prevent exposure.
A. Hand Protection: The "Breakthrough" Logic
Nitrile gloves provide excellent splash protection against many solvents but have poor long-term resistance to amines , which can permeate the material without visible degradation.
-
Protocol for Solid Handling (Weighing/Transfer):
-
Primary Layer: Disposable Nitrile (minimum 5 mil thickness).
-
Technique: Change gloves immediately if dust contamination is visible.
-
-
Protocol for Solution Handling (Stock Prep/Reactions):
-
Primary Layer: Laminated film gloves (e.g., Silver Shield® or chemically resistant laminate) are required if handling concentrated stock solutions (>1 M).
-
Secondary Layer: Standard Nitrile gloves worn over the laminate gloves to provide dexterity and grip.
-
Reasoning: Amines can permeate nitrile in <15 minutes. Laminates provide >4 hours of breakthrough protection.
-
B. Ocular & Respiratory Protection[4][5][6]
-
Eyes: Chemical Splash Goggles are mandatory. Safety glasses with side shields are insufficient because amine vapors can bypass shields and cause "blue haze" (glaucopsia) or corneal edema.
-
Respiratory: All operations must occur within a certified Chemical Fume Hood.
-
Sash Height: Maintain at working level (approx. 18 inches).
-
Airflow: Verify 80–100 fpm face velocity before starting.
-
PPE Decision Matrix
Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the reagent.
Operational Protocol: Handling & Weighing
A. Static Control (Critical for Boc-Solids)
Boc-protected intermediates are often fluffy, electrostatic solids. Static charge causes the powder to "jump," leading to invisible surface contamination.
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Vessel Selection: Weigh into glass or aluminum boats. Avoid plastic weigh boats, which generate high static charge.
B. Solubilization & Reaction Setup
-
Solvent Choice: Dissolve in DCM (Dichloromethane) or Methanol.
-
Note: Avoid Acetone if the free amine is to be preserved (potential for imine formation).
-
-
Acid Sensitivity: Do not use acidic spatulas or contaminated glassware. Trace acid will remove the Boc group, generating isobutylene gas and potentially pressurizing the vessel.
Emergency Response & Decontamination
In the event of exposure, the "Caustic Response" protocol applies. Speed is critical to prevent deep tissue damage.
Decontamination Workflow
Figure 2: Immediate response workflow for amine exposure. Note that flushing must continue for a full 15 minutes due to the penetrating nature of alkalis.
Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with a damp paper towel (water-dampened) to suppress dust, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels for large spills of concentrated amines, as the heat of reaction (if acidic waste is present) can be significant.
Disposal & Logistics
Waste Segregation Rule:
-
Category: Basic Organic Waste.
-
Incompatibility: NEVER mix with "Acidic Organic Waste." The deprotection reaction is exothermic and gas-evolving.
| Waste Stream | Acceptable Contents | Prohibited Contents |
| Basic Organics | cis-1-Boc-3,4-diaminopyrrolidine, Triethylamine, Pyridine | HCl, H2SO4, Acetic Acid, Oxidizers (H2O2) |
| Solid Waste | Contaminated gloves, weigh boats, paper towels | Sharps, Free-flowing liquids |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary for Amines and Boc-protected derivatives. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
